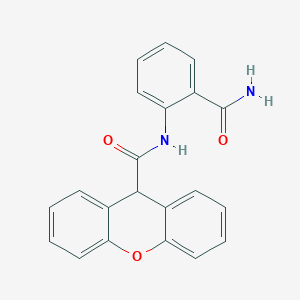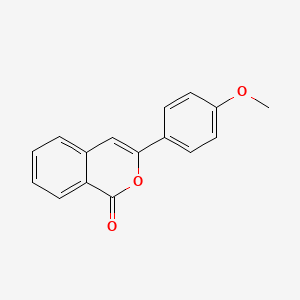![molecular formula C12H9BrN2O3 B11639852 4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11639852.png)
4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N'-[(furan-2-ilcarbonil)oxi]bencenocarboximida es un compuesto orgánico que pertenece a la clase de derivados de furano. Estos compuestos son conocidos por sus diversas propiedades biológicas y farmacológicas, lo que los hace valiosos en química medicinal
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-bromo-N'-[(furan-2-ilcarbonil)oxi]bencenocarboximida típicamente implica la reacción de 4-bromobenzenocarboximida con cloruro de furan-2-carbonilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de acilo . El esquema general de la reacción es el siguiente:
4-bromobenzenocarboximida+cloruro de furan-2-carbonilo→4-bromo-N'-[(furan-2-ilcarbonil)oxi]bencenocarboximida
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían emplearse para mejorar la eficiencia y la reproducibilidad.
Aplicaciones Científicas De Investigación
4-bromo-N'-[(furan-2-ilcarbonil)oxi]bencenocarboximida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-bromo-N'-[(furan-2-ilcarbonil)oxi]bencenocarboximida no se comprende completamente. Se cree que interactúa con varios objetivos moleculares, incluidas enzimas y receptores, a través de sus grupos funcionales. El anillo de furano y el átomo de bromo pueden desempeñar un papel en la unión a sitios específicos, lo que lleva a la inhibición o activación de las vías biológicas .
Comparación Con Compuestos Similares
Compuestos Similares
4-bromo-N'-[(2-tienilacetil)oxi]bencenocarboximida: Estructura similar pero con un grupo tienilo en lugar de un anillo de furano.
N-(4-bromofenil)furan-2-carboxamida: Carece del enlace éster presente en 4-bromo-N'-[(furan-2-ilcarbonil)oxi]bencenocarboximida.
Unicidad
4-bromo-N'-[(furan-2-ilcarbonil)oxi]bencenocarboximida es único debido a su combinación específica de un anillo de furano, un átomo de bromo y una parte de bencenocarboximida. Esta combinación imparte una reactividad química distinta y una posible actividad biológica, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-bromo-N'-[(furan-2-ilcarbonil)oxi]bencenocarboximida puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Oxidación y Reducción: El anillo de furano puede ser oxidado o reducido, lo que lleva a diferentes derivados.
Reactivos y Condiciones Comunes
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Hidrólisis: Soluciones acuosas ácidas o básicas.
Principales Productos Formados
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Oxidación: Derivados de furano oxidados.
Reducción: Derivados de furano reducidos.
Hidrólisis: Ácido furan-2-carboxílico y 4-bromobenzenocarboximida.
Propiedades
Fórmula molecular |
C12H9BrN2O3 |
|---|---|
Peso molecular |
309.11 g/mol |
Nombre IUPAC |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] furan-2-carboxylate |
InChI |
InChI=1S/C12H9BrN2O3/c13-9-5-3-8(4-6-9)11(14)15-18-12(16)10-2-1-7-17-10/h1-7H,(H2,14,15) |
Clave InChI |
QARIOAFKWVRWIH-UHFFFAOYSA-N |
SMILES isomérico |
C1=COC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
SMILES canónico |
C1=COC(=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639769.png)
![6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639771.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11639777.png)
![5-Cyclohexyl-2-[(2-ethoxyethyl)sulfanyl]-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol](/img/structure/B11639779.png)
![N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639782.png)
![2H-1-Benzopyran-3-carboxamide, N-[4-(aminosulfonyl)phenyl]-2-oxo-](/img/structure/B11639790.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11639807.png)

![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639816.png)
![3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11639820.png)
![Ethyl 4-[(2,3-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11639822.png)

![9-Methyl-2-[(2-methylphenyl)amino]-3-[(E)-[(2-methylphenyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11639832.png)

